5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one
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Overview
Description
5-(pentoxymethyl)-3-[2-[(4-phenyl-2-thiazolyl)hydrazinylidene]propyl]-2-oxolanone is a member of thiazoles.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Cytotoxic Activity : A study demonstrated the cytotoxic activities of thiazole derivatives against HaCaT cells (human keratinocytes). One of the compounds showed potent cytotoxic activity (Gomha & Khalil, 2012).
- Antimicrobial and Antifungal Activity : Another research highlighted the synthesis of thiazole derivatives with potent antimicrobial and antifungal activities. Some derivatives displayed significant inhibition of Candida albicans and Pseudomonas aeroginosa (Karanth et al., 2018).
- Antipsychotic and Anticonvulsant Agents : Thiazole derivatives have been synthesized and screened for their antipsychotic and anticonvulsant activities, with one compound found to be particularly active in this series (Kaur et al., 2012).
Molecular and Computational Studies
- Molecular Docking and Anticancer Studies : Thiazole derivatives were studied for their antimicrobial activity and molecular docking to identify potential binding with different proteins. These studies contribute to understanding the biological activity of these compounds (Viji et al., 2020).
- Corrosion Inhibition Properties : Research on poly[(hydrazinylazo)]thiazoles derivatives showed significant corrosion inhibition for cast iron-carbon alloy in acidic environments, indicating potential industrial applications (El-Lateef et al., 2021).
Pharmaceutical and Therapeutic Potential
- Anti-Breast Cancer Agents : A study focused on the synthesis of thiazole derivatives as potential anti-breast cancer agents, revealing promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).
- Antimalarial Activity : Another research highlighted the antimalarial activity of 2-(2-hydrazinyl)thiazole derivatives, showing significant inhibitory potential against Plasmodium falciparum (Makam et al., 2014).
Properties
Molecular Formula |
C22H29N3O3S |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
5-(pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one |
InChI |
InChI=1S/C22H29N3O3S/c1-3-4-8-11-27-14-19-13-18(21(26)28-19)12-16(2)24-25-22-23-20(15-29-22)17-9-6-5-7-10-17/h5-7,9-10,15,18-19H,3-4,8,11-14H2,1-2H3,(H,23,25)/b24-16+ |
InChI Key |
DVUVPUFNMDMYJB-LFVJCYFKSA-N |
Isomeric SMILES |
CCCCCOCC1CC(C(=O)O1)C/C(=N/NC2=NC(=CS2)C3=CC=CC=C3)/C |
SMILES |
CCCCCOCC1CC(C(=O)O1)CC(=NNC2=NC(=CS2)C3=CC=CC=C3)C |
Canonical SMILES |
CCCCCOCC1CC(C(=O)O1)CC(=NNC2=NC(=CS2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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